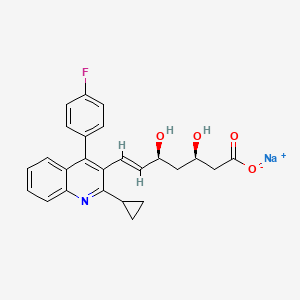
Pitavastatin sodium
概要
説明
ピタバスタチンナトリウムは、血中のコレステロール値を低下させるために使用されるスタチン系の薬剤です。これは、コレステロール生合成において重要な役割を果たす酵素3-ヒドロキシ-3-メチルグルタリルコエンザイムA(HMG-CoA)レダクターゼの阻害剤です。 この酵素を阻害することで、ピタバスタチンナトリウムはコレステロールの産生を効果的に抑制し、心血管疾患のリスクを低下させます .
製造方法
合成経路および反応条件: ピタバスタチンナトリウムの合成は、重要な中間体の調製から始まるいくつかのステップを含みます。一般的な方法の1つは、テトラヒドロフラン(THF)を溶媒として使用し、塩酸を反応に用いる方法です。 中間体は、次に第三級ブチルアミンで処理されて所望の生成物が得られます . 別の方法は、ピタバスタチンの水溶性を向上させるために、マンニトールを担体として用いて固体分散体を調製する方法です .
工業生産方法: ピタバスタチンナトリウムの工業生産は、通常、マグネシウムやカルシウム化合物などの塩基性添加剤を使用して、pH 8〜10の範囲の水溶液または分散液中に化合物を安定化させる方法で実施されます . この方法により、最終生成物の安定性と有効性が保証されます。
科学的研究の応用
Pitavastatin sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases by lowering cholesterol levels . In chemistry, it serves as a model compound for studying the inhibition of HMG-CoA reductase and the biosynthesis of cholesterol . Additionally, this compound is used in the development of nanoparticle drug carriers for targeted drug delivery in the treatment of hyperlipidemia .
作用機序
ピタバスタチンナトリウムは、HMG-CoAからメバロン酸への変換を触媒する酵素であるHMG-CoAレダクターゼを阻害することによって効果を発揮します。これはコレステロール生合成における重要なステップです。この阻害により肝臓のコレステロール濃度が低下し、これが肝細胞膜上の低密度リポタンパク質(LDL)受容体の発現を刺激します。 LDL受容体の発現増加により、血流からのLDLコレステロールの取り込みとクリアランスが促進され、全体的なコレステロールレベルが低下します .
類似の化合物との比較
ピタバスタチンナトリウムは、アトルバスタチン、シンバスタチン、ロサルバスタチンなどの他のスタチンと作用機序と治療効果が類似しています。 ただし、ピタバスタチンナトリウムには、それを他のスタチンとは異なる独自の特性があります。 他のスタチンとは異なり、ピタバスタチンナトリウムは肝臓のシトクロムP450 3A4アイソザイムによって広範に代謝されません。これは、薬物相互作用のリスクを軽減します . さらに、新規発症糖尿病を引き起こすリスクが低く、高密度リポタンパク質(HDL)レベルを上昇させる効果が高いです . これらの特性により、ピタバスタチンナトリウムは、脂質異常症患者および心血管疾患のリスクが高い患者にとって貴重な選択肢となります。
類似の化合物
- アトルバスタチン
- シンバスタチン
- ロサルバスタチン
- プラバスタチン
- フルバスタチン
- ロバスタチン
将来の方向性
Pitavastatin is currently FDA approved for the management of primary dyslipidemia and mixed dyslipidemia as adjunctive therapy to dietary changes to help lower total cholesterol, low-density lipoprotein cholesterol (LDL), apolipoprotein B (Apo B), triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL) . It is also FDA approved to treat heterozygous familial hypercholesterolemia (HeFH) in pediatric patients over 8 years of age . Unlike other statins, pitavastatin has not been studied in any large randomized controlled study to determine whether its use is associated with decreased cardiovascular events .
生化学分析
Biochemical Properties
Pitavastatin Sodium exerts its effects primarily by reversibly inhibiting HMG-CoA reductase, the key enzyme involved in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn increases the number of low-density lipoprotein cholesterol (LDL-C) receptors on the cell surface . This enhances the receptor-mediated catabolism and clearance of LDL-C from the bloodstream .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of LDL-C, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The reduction in LDL-C levels can lead to decreased lipid accumulation in cells, which can have various effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The decrease in intracellular cholesterol triggers an increase in LDL-C receptor expression, enhancing the uptake and catabolism of LDL-C .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound can affect metabolic flux and the levels of various metabolites, including mevalonate and cholesterol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin sodium involves several steps, starting from the preparation of key intermediates. One common method involves the use of tetrahydrofuran (THF) as a solvent and hydrochloric acid for the reaction. The intermediate is then treated with tertiary butyl amine to yield the desired product . Another method involves the preparation of solid dispersions using mannitol as a carrier to improve the aqueous solubility of pitavastatin .
Industrial Production Methods: Industrial production of this compound typically involves the use of basic additives such as magnesium or calcium compounds to stabilize the compound in an aqueous solution or dispersion with a pH between 8 and 10 . This method ensures the stability and efficacy of the final product.
化学反応の分析
反応の種類: ピタバスタチンナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、代謝処理と治療効果に不可欠です。
一般的な試薬と条件: ピタバスタチンナトリウムを含む反応で使用される一般的な試薬には、塩酸、第三級ブチルアミン、マンニトールなどがあります。 これらの反応の条件は、通常、化合物の安定性と有効性を確保するために、制御された温度とpHレベルで行われます .
生成される主な生成物: ピタバスタチンナトリウムの反応から生成される主な生成物には、コレステロール低下効果をもたらす活性代謝物が含まれます。 これらの代謝物は、肝臓における親化合物の酵素的変換によって形成されます .
科学研究への応用
ピタバスタチンナトリウムは、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります。 医学では、主に高コレステロール血症の治療と、コレステロール値を低下させることによる心血管疾患の予防に使用されます . 化学では、HMG-CoAレダクターゼの阻害とコレステロール生合成の研究のためのモデル化合物として役立ちます . さらに、ピタバスタチンナトリウムは、高脂血症の治療における標的薬物送達のためのナノ粒子薬物担体の開発にも使用されます .
類似化合物との比較
Pitavastatin sodium is similar to other statins such as atorvastatin, simvastatin, and rosuvastatin in its mechanism of action and therapeutic effects. it has some unique features that set it apart. Unlike other statins, this compound is not extensively metabolized by the hepatic cytochrome P450 3A4 isoenzyme, which reduces the risk of drug-drug interactions . Additionally, it has a lower risk of causing new-onset diabetes and is more effective in increasing high-density lipoprotein (HDL) levels . These features make this compound a valuable option for patients with dyslipidemia and those at high risk of cardiovascular diseases.
Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, side effects, and specific clinical applications .
特性
IUPAC Name |
sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027848 | |
| Record name | Pitavastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574705-92-3 | |
| Record name | Pitavastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PITAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



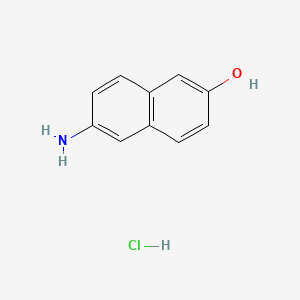
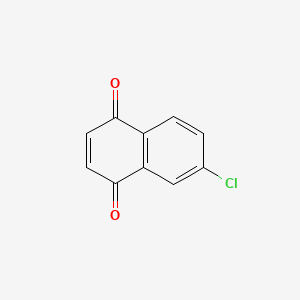
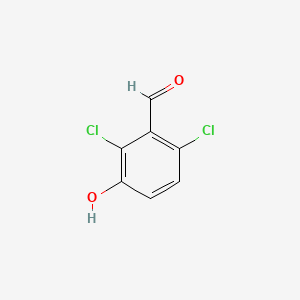

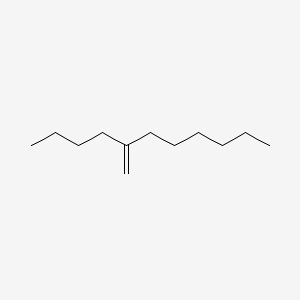
![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
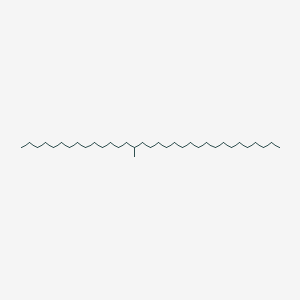



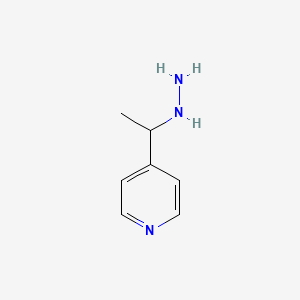
![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)
